molecular formula C19H20N2O5 B2368903 Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate CAS No. 920240-23-9

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2368903
CAS No.: 920240-23-9
M. Wt: 356.378
InChI Key: ONNFYUFXTJOZEY-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate, also known as MPAOB, is a synthetic compound that has shown potential in scientific research applications. It is a derivative of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Photopolymerization

A study by Guillaneuf et al. (2010) discusses the use of a related compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, in photopolymerization processes. This compound, which shares structural similarities with Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate, is proposed as a photoiniferter due to its ability to decompose under UV irradiation to generate alkyl and nitroxide radicals. This suggests potential applications in the development of advanced polymer materials (Guillaneuf et al., 2010).

Cyclization in Organic Synthesis

Ukrainets et al. (2014) describe a process where a structurally similar compound, Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, undergoes cyclization to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This indicates its potential use in the synthesis of complex organic compounds, possibly for pharmaceutical applications (Ukrainets et al., 2014).

Synthesis of Heterocyclic Systems

Research by Selič et al. (1997) involves the use of a related compound, Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, for the synthesis of heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones. This could be indicative of the broader utility of compounds like this compound in the synthesis of complex organic molecules, particularly in pharmaceutical research (Selič et al., 1997).

Synthesis of Hyperbranched Aromatic Polyamide

A study by Yang et al. (1999) discusses the synthesis of hyperbranched aromatic polyamide using methyl 3,5-bis(4-aminophenoxy)benzoate, which is structurally related to the compound . This suggests potential applications in material sciences, particularly in the development of novel polymeric materials (Yang et al., 1999).

Properties

IUPAC Name

methyl 4-[[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-16-5-3-4-13(12-16)10-11-20-17(22)18(23)21-15-8-6-14(7-9-15)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFYUFXTJOZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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